2-(N-methyl4-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide
Overview
Description
2-(N-methyl4-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide, also known as MMB-2201, is a synthetic cannabinoid that belongs to the class of indole-based compounds. It is a potent agonist of the CB1 and CB2 receptors and has been widely researched for its potential therapeutic applications.
Mechanism of Action
2-(N-methyl4-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide exerts its effects by binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This leads to the activation of various signaling pathways, including the G-protein-coupled receptor pathway, which ultimately results in the modulation of neurotransmitter release and other cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of pro-inflammatory cytokine production, and the activation of anti-inflammatory pathways. It has also been shown to have potent analgesic and anxiolytic effects, making it a promising candidate for the treatment of chronic pain and anxiety disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(N-methyl4-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide for lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the physiological and biochemical effects of cannabinoid receptor activation. However, one of the limitations of this compound is its potential for abuse and dependence, which can complicate its use in certain experimental settings.
Future Directions
There are several potential future directions for research on 2-(N-methyl4-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide. One area of interest is the development of novel therapeutic agents based on the structure of this compound, which could have improved efficacy and reduced side effects compared to existing drugs. Another area of interest is the investigation of the long-term effects of this compound use, particularly with regard to its potential for abuse and dependence. Finally, further research is needed to fully elucidate the biochemical and physiological effects of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of 2-(N-methyl4-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide involves the reaction of 4-methylbenzenesulfonyl chloride with N-methyl-4-methylbenzenesulfonamide to form the intermediate 2-(N-methyl-4-methylbenzenesulfonamido)phenylsulfonyl chloride. This intermediate is then reacted with 2-mercaptobenzylamine to form the final product, this compound.
Scientific Research Applications
2-(N-methyl4-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of various neurological and psychiatric disorders. It has been shown to have potent analgesic, anxiolytic, and anti-inflammatory properties, making it a promising candidate for the treatment of chronic pain, anxiety, and inflammatory diseases.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-13-3-6-15(7-4-13)26(22,23)20(2)11-18(21)19-10-14-5-8-16-17(9-14)25-12-24-16/h3-9H,10-12H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDXETKTVBABMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NCC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201132301 | |
Record name | N-(1,3-Benzodioxol-5-ylmethyl)-2-[methyl[(4-methylphenyl)sulfonyl]amino]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201132301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
741271-92-1 | |
Record name | N-(1,3-Benzodioxol-5-ylmethyl)-2-[methyl[(4-methylphenyl)sulfonyl]amino]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=741271-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1,3-Benzodioxol-5-ylmethyl)-2-[methyl[(4-methylphenyl)sulfonyl]amino]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201132301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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